molecular formula C21H19ClN2O3 B244931 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide

5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide

Cat. No. B244931
M. Wt: 382.8 g/mol
InChI Key: ZTNDCORNAHDNMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the signaling pathway of B cells, which play a vital role in the immune system. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B cell malignancies.

Mechanism of Action

5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide works by irreversibly binding to BTK, thereby inhibiting its activity. BTK is a key component of the B cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. By blocking this pathway, 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide induces apoptosis (cell death) in B cells, leading to the suppression of tumor growth.
Biochemical and physiological effects:
5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed to tissues, including the lymphoid organs where B cells reside. 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide has also been found to be well-tolerated in preclinical studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide is its specificity for BTK, which reduces the risk of off-target effects. 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide has also shown promising results in preclinical models of B cell malignancies, making it a potentially valuable tool for studying the biology of these diseases. However, like any drug, 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide has limitations in terms of its applicability to different experimental systems and disease models.

Future Directions

There are several areas of future research that could further elucidate the potential of 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide as a therapeutic agent for B cell malignancies. These include:
1. Clinical trials: 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide is currently being evaluated in phase 1 and 2 clinical trials for CLL, MCL, and DLBCL. The results of these trials will provide important information on the safety and efficacy of 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide in humans.
2. Combination therapies: 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide has shown synergistic effects when combined with other therapies, such as venetoclax and rituximab. Further studies are needed to identify the optimal combination regimens for different types of B cell malignancies.
3. Resistance mechanisms: Like other targeted therapies, resistance to 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide can develop over time. Understanding the mechanisms of resistance and developing strategies to overcome them will be critical for maximizing the clinical benefit of 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide.
4. Biomarkers: Biomarkers that predict response to 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide could help identify patients who are most likely to benefit from the drug. Several potential biomarkers, including BTK mutations and gene expression signatures, are currently being investigated.
5. Other indications: In addition to B cell malignancies, 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide may have potential in other diseases where BTK plays a role, such as autoimmune disorders and graft-versus-host disease.
In conclusion, 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide is a promising small molecule inhibitor that targets BTK and has shown potent anti-tumor activity in preclinical studies. Ongoing clinical trials will provide important information on the safety and efficacy of 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide in humans, and further research is needed to fully understand its potential as a therapeutic agent for B cell malignancies and other diseases.

Synthesis Methods

The synthesis of 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide involves several steps, starting with the reaction of 3-chloroaniline with 4-morpholinephenylboronic acid in the presence of a palladium catalyst to form an intermediate. The intermediate is then reacted with furan-2-carboxylic acid to yield 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide. The overall yield of the synthesis is around 30%.

Scientific Research Applications

5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.

properties

Molecular Formula

C21H19ClN2O3

Molecular Weight

382.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-N-(2-morpholin-4-ylphenyl)furan-2-carboxamide

InChI

InChI=1S/C21H19ClN2O3/c22-16-5-3-4-15(14-16)19-8-9-20(27-19)21(25)23-17-6-1-2-7-18(17)24-10-12-26-13-11-24/h1-9,14H,10-13H2,(H,23,25)

InChI Key

ZTNDCORNAHDNMD-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.